Sodium 1-(azanidylsulfonyl)-4-methylbenzene hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(azanidylsulfonyl)-4-methylbenzene hydrate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a methyl group and an azanidyl group The compound is hydrated, meaning it contains water molecules within its crystalline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(azanidylsulfonyl)-4-methylbenzene hydrate typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium azanide in the presence of a suitable solvent such as water or an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process. The final product is typically obtained in high purity through multiple stages of purification, including filtration, crystallization, and drying.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfonyl group is further oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form sulfinates or other reduced forms, depending on the reducing agents and conditions used.
Substitution: The azanidyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides, hydroxides, or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophilic substitution reactions often require the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonates, and other oxidized derivatives.
Reduction: Sulfinates, sulfides, and other reduced forms.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 1-(azanidylsulfonyl)-4-methylbenzene hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives. It also serves as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including bacterial infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Sodium 1-(azanidylsulfonyl)-4-methylbenzene hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. By affecting these pathways, it can exert therapeutic effects in various disease conditions.
Comparison with Similar Compounds
Sodium 1-(azanidylsulfonyl)-4-methylbenzene hydrate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other sulfonamide derivatives such as sodium sulfanilate, sodium sulfamethoxazole, and sodium sulfacetamide.
Comparison: Compared to these compounds, this compound may exhibit different chemical reactivity, solubility, and biological activity. Its unique structure, with the presence of both azanidyl and methyl groups, may confer distinct properties and applications.
Properties
IUPAC Name |
sodium;(4-methylphenyl)sulfonylazanide;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO2S.Na.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;;/h2-5H,1H3,(H-,8,9,10);;1H2/q-1;+1; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYEIZIZRDUBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[NH-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NNaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.